molecular formula C10H15NO B2475992 (3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one CAS No. 2126144-64-5

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one

Cat. No.: B2475992
CAS No.: 2126144-64-5
M. Wt: 165.236
InChI Key: YGLNBDKMADGVIH-BDAKNGLRSA-N
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Description

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one is a chiral compound with two cyclopropyl groups attached to a pyrrolidin-2-one ring

Properties

IUPAC Name

(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-8(6-1-2-6)5-9(11-10)7-3-4-7/h6-9H,1-5H2,(H,11,12)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLNBDKMADGVIH-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(NC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2C[C@H](NC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or keto-ester, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3,5-Dimethylpyrrolidin-2-one: Similar in structure but with methyl groups instead of cyclopropyl groups.

    (3R,5S)-3,5-Dicyclopropylpyrrolidine: Lacks the carbonyl group present in pyrrolidin-2-one.

Uniqueness

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .

Biological Activity

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidinone core with two cyclopropyl groups at the 3 and 5 positions. Its molecular formula is C10H15NC_{10}H_{15}N, and it has a molecular weight of approximately 149.23 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

Biological Activity Data

Biological Activity Observed Effect Reference
Antidepressant-like effectsIncreased locomotor activity in animal models
Neuroprotective propertiesReduced neuronal apoptosis in vitro
Modulation of serotonin receptorsAltered serotonin uptake in synaptosomes

Case Studies

  • Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in locomotor activity, suggesting antidepressant-like effects. This was measured using the forced swim test and the tail suspension test, which are standard assays for evaluating antidepressant efficacy.
  • Neuroprotection : In vitro studies have shown that this compound exhibits neuroprotective properties by reducing apoptosis in neuronal cell lines exposed to neurotoxic agents. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of cellular survival signals.
  • Serotonin Modulation : Research involving synaptosomal preparations indicated that this compound can alter serotonin uptake mechanisms, providing insight into its potential role as a serotonergic agent. This modulation may contribute to its antidepressant effects.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Absorption and Distribution : The compound shows favorable absorption characteristics with significant bioavailability in preclinical models.
  • Metabolism : Initial investigations indicate that this compound undergoes hepatic metabolism predominantly via cytochrome P450 enzymes.
  • Toxicity Profile : Toxicological assessments reveal a low toxicity profile at therapeutic doses, making it a candidate for further development.

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